

Spectroscopic Profile of 10(E)-Heptadecenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **10(E)**-**Heptadecenol**, a long-chain unsaturated fatty alcohol. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. While specific, experimentally-derived high-resolution spectra for **10(E)**-**Heptadecenol** are not readily available in public repositories, this guide furnishes predicted data and typical spectroscopic characteristics for structurally related compounds, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: (10E)-Heptadec-10-en-1-ol

Molecular Formula: C17H34O

Molecular Weight: 254.45 g/mol

CAS Number: 98329-34-1

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **10(E)-Heptadecenol** based on established principles of NMR, IR, and MS for similar long-chain unsaturated alcohols.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **10(E)-Heptadecenol**

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|---|
| ~5.4 | m | H-10, H-11 (Olefinic) |
| 3.64 | t | H-1 (CH ₂ -OH) |
| ~2.0 | m | H-9, H-12 (Allylic) |
| ~1.57 | m | H-2 (CH ₂ -CH ₂ -OH) |
| 1.2-1.4 | m | H-3 to H-8, H-13 to H-16 (Methylene chain) |
| 0.88 | t | H-17 (Terminal CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for **10(E)-Heptadecenol**

| Chemical Shift (ppm) | Assignment |
|----------------------|---------------------------|
| ~130 | C-10, C-11 (Olefinic) |
| ~63 | C-1 (CH ₂ -OH) |
| ~32 | C-2, C-9, C-12 |
| ~29 | C-3 to C-8, C-13 to C-15 |
| ~22 | C-16 |
| ~14 | C-17 (Terminal CH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 10(E)-Heptadecenol



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3330 | Strong, Broad | O-H stretch (Hydrogen- bonded) |
| ~3020 | Medium | =C-H stretch (Olefinic) |
| 2920, 2850 | Strong | C-H stretch (Aliphatic) |
| ~1670 | Weak | C=C stretch (trans) |
| ~1465 | Medium | C-H bend (Methylene) |
| ~1060 | Strong | C-O stretch (Primary alcohol) |
| ~965 | Strong | =C-H bend (trans-Olefinic, out- of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 10(E)-Heptadecenol

| m/z | Interpretation |
|---------|---|
| 254 | [M] ⁺ (Molecular ion) |
| 236 | [M-H ₂ O] ⁺ (Loss of water) |
| Various | Fragments from cleavage of the aliphatic chain |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain unsaturated alcohols like **10(E)-Heptadecenol**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:



- **10(E)-Heptadecenol** (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)
- NMR tube (5 mm)
- Internal standard (e.g., Tetramethylsilane TMS)
- NMR Spectrometer (400 MHz or higher recommended)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside the NMR tube. Add a small drop of TMS as an internal reference (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.



Materials:

- 10(E)-Heptadecenol (1-2 drops)
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- 10(E)-Heptadecenol (dissolved in a suitable volatile solvent like methanol or hexane to a concentration of ~1 mg/mL)
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization-Mass Spectrometer (ESI-MS).

Procedure (using GC-MS):

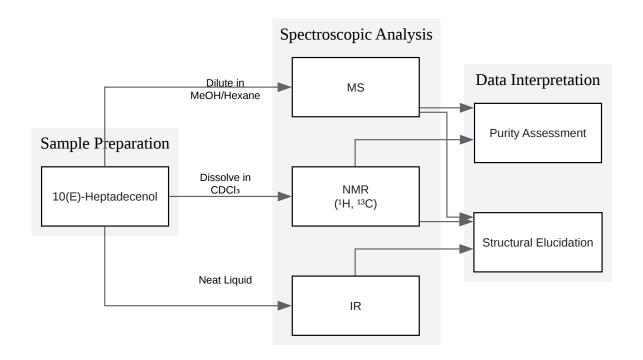
- Sample Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to elute the compound.



- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules.
 The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like **10(E)-Heptadecenol**.



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A flowchart of the spectroscopic analysis workflow.

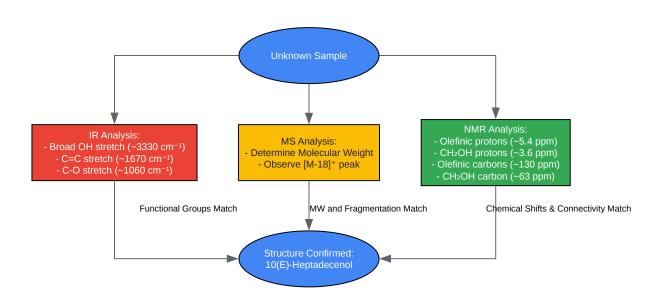
Signaling Pathways and Logical Relationships

Currently, there is a lack of specific, well-documented signaling pathways in which **10(E)**-**Heptadecenol** is directly implicated. Long-chain fatty alcohols can be precursors to or



metabolites of fatty acids and may play roles in membrane structure and cellular signaling, but specific pathways for this particular molecule are not established.

The logical relationship for identifying an unknown long-chain unsaturated alcohol using the discussed spectroscopic techniques is outlined in the following diagram.



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Logical workflow for structural identification.

To cite this document: BenchChem. [Spectroscopic Profile of 10(E)-Heptadecenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600743#spectroscopic-data-nmr-ir-ms-of-10-e-heptadecenol]

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